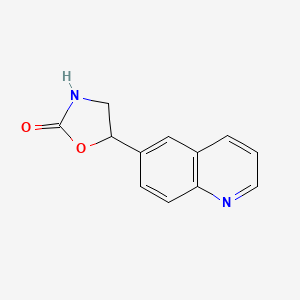
5-(Quinolin-6-yl)oxazolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Quinolin-6-yl)oxazolidin-2-one is a heterocyclic compound that combines the structural features of quinoline and oxazolidinone. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The quinoline moiety is known for its presence in many biologically active compounds, while the oxazolidinone ring is a key structural element in several antibiotics.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Quinolin-6-yl)oxazolidin-2-one can be achieved through several methods. One common approach involves the cyclization of N-(quinolin-6-yl)carbamates under basic conditions. This method typically uses sodium hydride (NaH) as the base and is carried out at room temperature . Another method involves the use of N-allylcarbamates and hypervalent iodine compounds in a hexafluoroisopropanol (HFIP) medium .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
5-(Quinolin-6-yl)oxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C).
Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, often using reagents like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt).
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or neutral conditions.
Reduction: H₂ gas with Pd/C catalyst.
Substitution: NaOCH₃ or NaOEt in an appropriate solvent.
Major Products Formed
Oxidation: Quinolin-6-yl oxazolidin-2-one derivatives with additional oxygen-containing functional groups.
Reduction: Reduced forms of the quinoline ring, such as tetrahydroquinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
科学研究应用
5-(Quinolin-6-yl)oxazolidin-2-one has several scientific research applications:
作用机制
The mechanism of action of 5-(Quinolin-6-yl)oxazolidin-2-one involves its interaction with bacterial ribosomes, inhibiting protein synthesis. This compound binds to the 50S ribosomal subunit, preventing the formation of the initiation complex for protein synthesis . This unique mechanism of action makes it effective against a wide range of multidrug-resistant Gram-positive bacteria .
相似化合物的比较
Similar Compounds
Tedizolid: Another oxazolidinone antibiotic with enhanced potency and a similar mechanism of action.
Quinolin-2-one: A compound with a similar quinoline structure but lacking the oxazolidinone ring.
Uniqueness
5-(Quinolin-6-yl)oxazolidin-2-one is unique due to its combined structural features of quinoline and oxazolidinone, which confer both antimicrobial properties and potential applications in organic synthesis. This dual functionality makes it a valuable compound for further research and development.
属性
分子式 |
C12H10N2O2 |
|---|---|
分子量 |
214.22 g/mol |
IUPAC 名称 |
5-quinolin-6-yl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C12H10N2O2/c15-12-14-7-11(16-12)9-3-4-10-8(6-9)2-1-5-13-10/h1-6,11H,7H2,(H,14,15) |
InChI 键 |
JTCNHCLXTSZWLB-UHFFFAOYSA-N |
规范 SMILES |
C1C(OC(=O)N1)C2=CC3=C(C=C2)N=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















